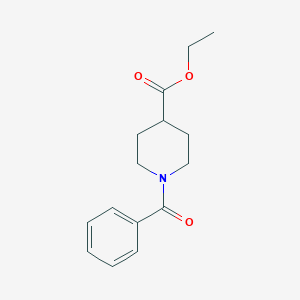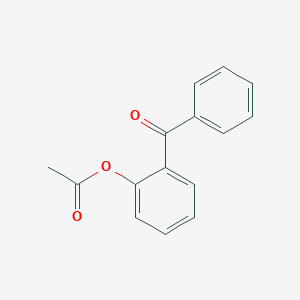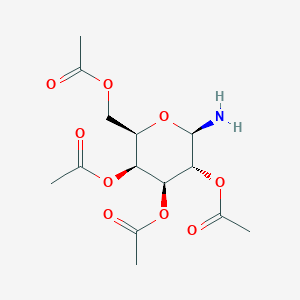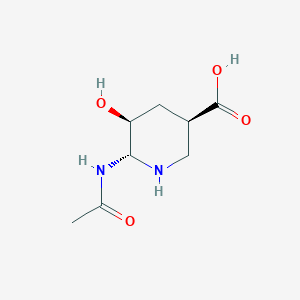
4-Deoxysiastatin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxysiastatin B is a natural product that belongs to the family of macrocyclic lactones. It is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival. Due to its unique chemical structure and biological activity, 4-Deoxysiastatin B has attracted considerable attention from the scientific community as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-Deoxysiastatin B involves its binding to the catalytic subunit of the 4-Deoxysiastatin B enzyme, thereby inhibiting its activity. This leads to the dysregulation of various cellular processes that are regulated by the 4-Deoxysiastatin B enzyme, such as cell growth, proliferation, and survival. Moreover, 4-Deoxysiastatin B has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 4-Deoxysiastatin B enzyme.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Deoxysiastatin B are primarily related to its inhibition of the 4-Deoxysiastatin B enzyme. This leads to the dysregulation of various cellular processes, which can have both positive and negative effects depending on the context. For example, the inhibition of the 4-Deoxysiastatin B enzyme by 4-Deoxysiastatin B has been shown to induce apoptosis in cancer cells, which is a desirable effect. However, it can also lead to the activation of various oncogenic pathways, which can promote tumor growth and progression.
実験室実験の利点と制限
The advantages of using 4-Deoxysiastatin B in lab experiments include its high potency and selectivity towards the 4-Deoxysiastatin B enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Moreover, the unique biological activity of 4-Deoxysiastatin B makes it a potential therapeutic agent for various diseases. However, the limitations of using 4-Deoxysiastatin B in lab experiments include its complex synthesis process and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for research on 4-Deoxysiastatin B. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, neurodegeneration, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways and cellular processes. Moreover, the development of more efficient synthesis methods for 4-Deoxysiastatin B could facilitate its widespread use in lab experiments and potentially lead to the development of new therapeutic agents based on its structure and activity.
合成法
The synthesis of 4-Deoxysiastatin B is a complex process that involves several steps. The first step is the synthesis of the macrocyclic lactone ring, which is achieved by using a combination of organic chemistry techniques such as ring-closing metathesis and macrolactonization. The second step involves the functionalization of the macrocycle with various chemical groups to enhance its activity and selectivity towards the 4-Deoxysiastatin B enzyme.
科学的研究の応用
The unique biological activity of 4-Deoxysiastatin B has made it a valuable tool for studying the role of the 4-Deoxysiastatin B enzyme in various cellular processes. It has been used extensively in in vitro and in vivo studies to investigate the molecular mechanisms underlying diseases such as cancer, neurodegeneration, and viral infections. Moreover, 4-Deoxysiastatin B has been shown to have potential therapeutic applications in these diseases by targeting the 4-Deoxysiastatin B enzyme.
特性
CAS番号 |
148112-84-9 |
|---|---|
製品名 |
4-Deoxysiastatin B |
分子式 |
C8H14N2O4 |
分子量 |
202.21 g/mol |
IUPAC名 |
(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1 |
InChIキー |
HSRHUOVPONIGIS-DSYKOEDSSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
正規SMILES |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
その他のCAS番号 |
148112-84-9 |
同義語 |
4-deoxysiastatin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



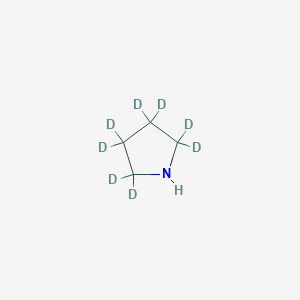
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
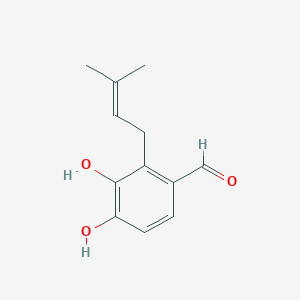
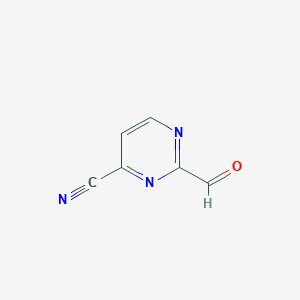
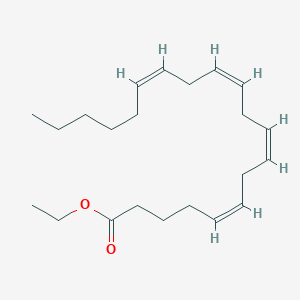
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
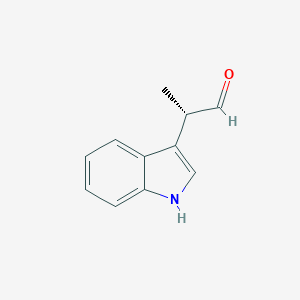
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
